2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide is an organic compound with a complex molecular structure
Preparation Methods
The synthesis of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves several steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate quinoline derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, depending on the reagents and conditions used
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving G protein-coupled receptors and other signaling molecules .
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide can be compared with similar compounds such as:
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Known for its photophysical properties and used in photochemistry studies.
N-(2,4-Dimethylphenyl)formamide: Used in organic synthesis and as a solvent.
2,4-Dimethylaniline: A metabolite of amitraz, known for its neurotoxic properties.
The uniqueness of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide lies in its specific molecular structure, which confers distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H32N2O/c1-17(2)15-28(16-18(3)4)26(29)23-14-25(21-12-11-19(5)13-20(21)6)27-24-10-8-7-9-22(23)24/h7-14,17-18H,15-16H2,1-6H3 |
InChI Key |
PYLFAYJTJROVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC(C)C)CC(C)C)C |
Origin of Product |
United States |
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